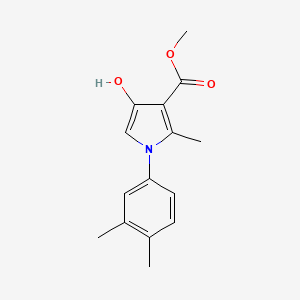

![molecular formula C13H15N3O4 B5674898 methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alaninate](/img/structure/B5674898.png)

methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alaninate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

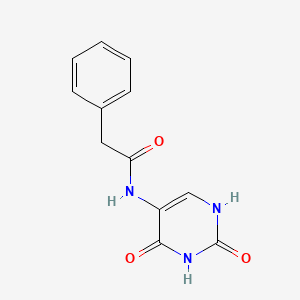

The compound is a derivative of quinoxaline, a type of heterocyclic compound. Quinoxalines have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, as is common in the study of organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its molecular structure. These could include properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Heterogeneous Catalysis

Quinoxalin-2(1H)-ones, which are structurally related to the compound , have been utilized in heterogeneous catalytic reactions . These reactions are significant for their role in the production of fine chemicals and pharmaceuticals . The compound’s ability to undergo direct C–H functionalization makes it valuable for creating complex molecules with high precision.

Pharmacological Applications

Quinoxaline derivatives exhibit a range of pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . The compound’s structural features make it a potential candidate for drug development, particularly in treating infectious diseases.

Synthetic Chemistry

The compound serves as a precursor for various synthetic routes. It can be used to prepare biologically active quinoxalines and their derivatives, which are crucial components in drugs used to treat conditions like cancer and AIDS .

Material Chemistry

In material chemistry, the compound’s derivatives can be used to develop new materials with desirable properties. Its ability to form bonds with different elements through heterogeneous catalytic reactions contributes to the advancement of sustainable materials .

Green Chemistry

The compound’s derivatives align with the principles of green chemistry, offering cost-effective and environmentally friendly methods for synthesizing biologically active molecules .

Molecular Design

The compound can be used in the design of peptidomimetics, which are molecules that mimic the structure of peptides. This application is particularly relevant in the development of new therapeutics .

Bioactive Compound Synthesis

Derivatives of the compound have shown potential as bioactive compounds with activities against diseases such as malaria and HIV-1 .

Integrin Inhibition

The compound’s derivatives have been explored for their use as integrin inhibitors, which can have applications in antitumor therapies .

Mécanisme D'action

Target of Action

It’s known that quinoline and its analogues, which are structurally similar to this compound, have versatile applications in medicinal chemistry . They play a major role in drug discovery and have been reported to have multiple therapeutic applications .

Mode of Action

Compounds with similar structures, such as quinoline derivatives, have been reported to inhibit a number of enzymes and protein functions . The interaction of these compounds with their targets often results in changes that contribute to their therapeutic effects.

Biochemical Pathways

Quinoxalin-2(1h)-ones, which are structurally similar, have been reported to be involved in recyclable heterogeneous catalytic reactions for direct c–h functionalisation . This suggests that methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate may also interact with similar biochemical pathways.

Result of Action

Compounds with similar structures have been reported to have anticancer activity and can enhance anti-tumor activity . This suggests that methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate may have similar effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-20-12(18)6-7-14-13(19)16-8-11(17)15-9-4-2-3-5-10(9)16/h2-5H,6-8H2,1H3,(H,14,19)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJQYHUMCFYKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)N1CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[cyclohexyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B5674818.png)

![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5674820.png)

![1-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}piperidine](/img/structure/B5674838.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(phenylthio)acetyl]piperidine](/img/structure/B5674845.png)

![8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674864.png)

![9-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5674871.png)

![N-(4-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674878.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B5674901.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5674922.png)